

Technical Guide: Physicochemical Properties of Everolimus-d4

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B10778739

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Everolimus-d4**, a deuterated analog of the immunosuppressant and anticancer agent Everolimus. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, quality control, and analytical sciences.

Core Physical and Chemical Properties

Everolimus-d4 is a synthetic derivative of Rapamycin, characterized by the introduction of four deuterium atoms in the hydroxyethyl group at position 40. This isotopic labeling makes it an ideal internal standard for the quantification of Everolimus in biological matrices by mass spectrometry.

Table 1: Summary of Quantitative Physicochemical Data for **Everolimus-d4**

Property	Value	Source(s)
Molecular Formula	C ₅₃ H ₇₉ D ₄ NO ₁₄	[1]
Molecular Weight	962.27 g/mol	[1]
CAS Number	1338452-54-2	[1]
Appearance	White to off-white solid	[2][3]
Melting Point	90-115 °C (for non-deuterated Everolimus)	[4]
Boiling Point	998.7 ± 75.0 °C (Predicted for non-deuterated Everolimus)	[2][5]
Solubility	Soluble in Chloroform, Methanol, Ethanol, DMSO, and DMF. Very poorly soluble in water (estimated 1-10 µM). In a 1:4 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL.	[4][6][7][8]
Stability	Stable for at least 2 years when stored at -20°C. Light-sensitive.	[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Everolimus-d4**.

Melting Point Determination

Objective: To determine the temperature range over which **Everolimus-d4** transitions from a solid to a liquid state.

Methodology (Capillary Method):

- Sample Preparation: A small amount of finely powdered, dry **Everolimus-d4** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised at a rate of 10-20 °C/minute until it is approximately 20 °C below the expected melting point of the non-deuterated form (90-115 °C)[4].
 - The heating rate is then reduced to 1-2 °C/minute.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the solid is completely liquefied (clear point) are recorded to define the melting range.

Solubility Determination

Objective: To quantitatively determine the solubility of **Everolimus-d4** in various solvents.

Methodology (Shake-Flask Method):

- Preparation of Saturated Solutions: An excess amount of **Everolimus-d4** is added to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed flask.
- Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - The suspension is allowed to settle.
 - An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

- **Quantification:** The concentration of **Everolimus-d4** in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
- **Calculation:** The solubility is expressed as mg/mL or mol/L. For aqueous solubility, this procedure should be repeated at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of **Everolimus-d4** and to quantify its concentration in solutions.

Methodology (Reversed-Phase HPLC):

- **Chromatographic System:** A standard HPLC system equipped with a UV detector or a mass spectrometer.
- **Column:** A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used[9].
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 35:65 v/v)[9]. The mobile phase should be filtered and degassed.
- **Flow Rate:** Typically 1.0 mL/min[10].
- **Detection:** UV detection at a wavelength of 235 nm or 268 nm[9][10].
- **Injection Volume:** 10-20 µL.
- **Procedure:**
 - A standard solution of **Everolimus-d4** of known concentration is prepared in the mobile phase.
 - The sample solution is injected into the HPLC system.

- The retention time and peak area of **Everolimus-d4** are recorded.
- Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks.
- Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a series of standard solutions of known concentrations.

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Objective: To confirm the molecular weight and structure of **Everolimus-d4** and for its sensitive quantification.

Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used[11].
- Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.
- MS/MS Analysis:
 - The precursor ion corresponding to the $[M+NH_4]^+$ or $[M+Na]^+$ adduct of **Everolimus-d4** is selected in the first quadrupole.
 - The precursor ion is fragmented in the collision cell (second quadrupole).
 - Specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification[12][13].
- Procedure:
 - A solution of **Everolimus-d4** is infused into the mass spectrometer, or separated by LC prior to introduction.
 - Full scan mass spectra are acquired to confirm the molecular weight.

- MS/MS spectra are acquired to characterize the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium labels[11].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide detailed structural information and confirm the identity and isotopic purity of **Everolimus-d4**.

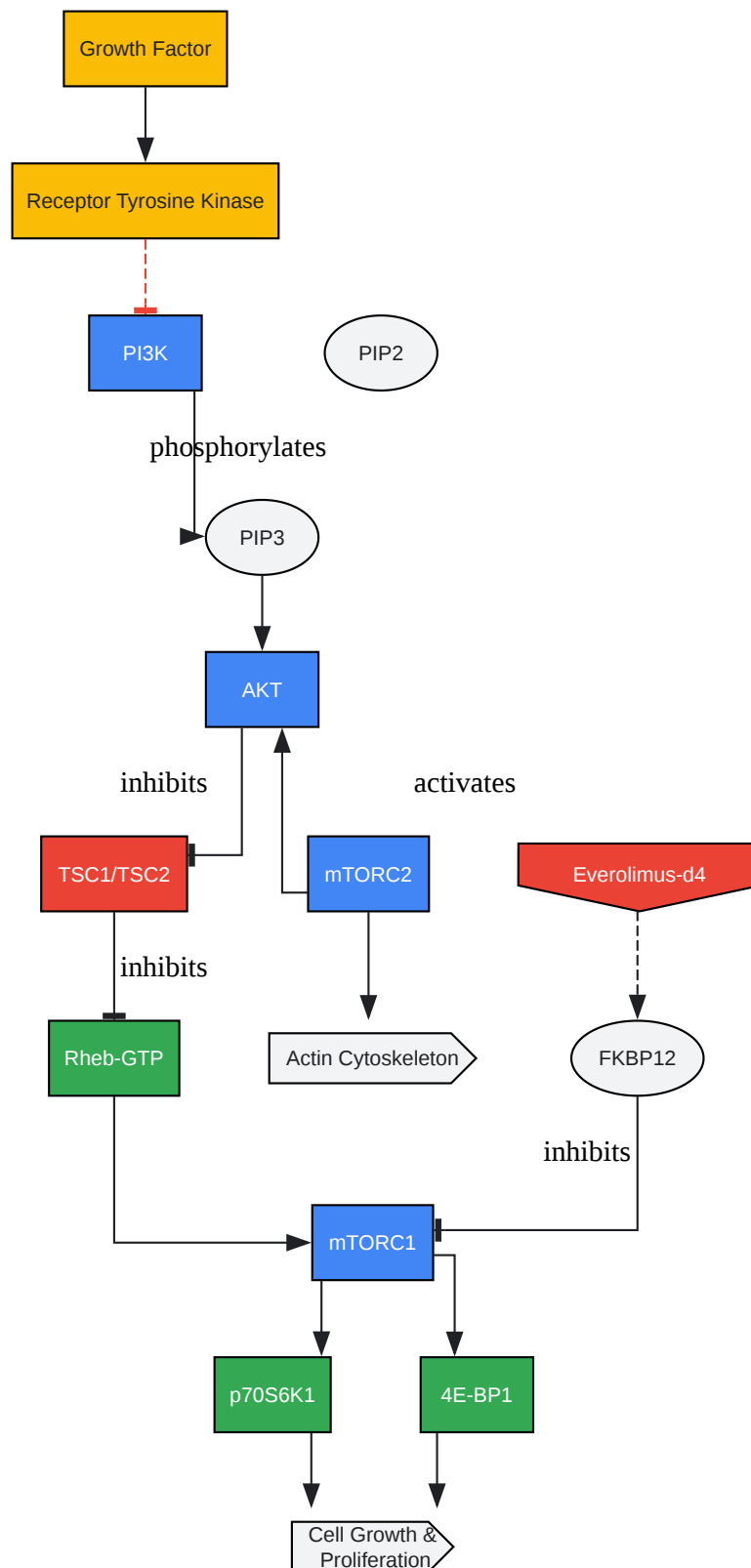
Methodology (^1H and ^{13}C NMR):

- Solvent: A deuterated solvent in which **Everolimus-d4** is soluble, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - A dilute solution of **Everolimus-d4** is prepared in the chosen deuterated solvent.
 - ^1H and ^{13}C NMR spectra are acquired.
 - The chemical shifts, coupling constants, and integration of the signals in the ^1H NMR spectrum are analyzed to confirm the overall structure. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the isotopic labeling.
 - The ^{13}C NMR spectrum is used to confirm the carbon skeleton of the molecule.

Mandatory Visualizations

mTOR Signaling Pathway

Everolimus exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This pathway regulates cell growth, proliferation, survival, and angiogenesis[14][15][16].

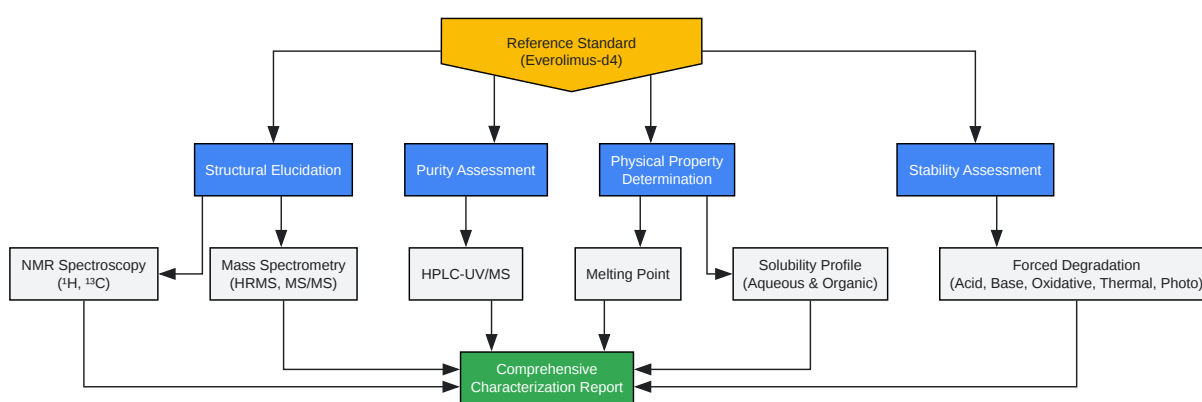


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Caption: The mTOR signaling pathway and the inhibitory action of **Everolimus-d4**.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical reference standard like **Everolimus-d4**[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#).



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Caption: Workflow for the physicochemical characterization of **Everolimus-d4**.

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